molecular formula C14H11ClN2O B11713139 2-Chloro-N'-[(1E)-phenylmethylidene]benzohydrazide

2-Chloro-N'-[(1E)-phenylmethylidene]benzohydrazide

Cat. No.: B11713139
M. Wt: 258.70 g/mol
InChI Key: PIEWRITYFYVJPO-YBEGLDIGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-chloro-N’-[(E)-phenylmethylidene]benzohydrazide is an organic compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of a carbon-nitrogen double bond (C=N) attached to a hydrazine moiety (NH-NH2)

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N’-[(E)-phenylmethylidene]benzohydrazide typically involves the condensation reaction between 2-chlorobenzohydrazide and benzaldehyde. The reaction is usually carried out in the presence of a catalyst such as glacial acetic acid and an organic solvent like ethanol. The mixture is refluxed for a few hours to ensure complete reaction, and the product is then isolated by filtration and recrystallization .

Industrial Production Methods

While specific industrial production methods for 2-chloro-N’-[(E)-phenylmethylidene]benzohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N’-[(E)-phenylmethylidene]benzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.

    Substitution: The chlorine atom in the benzene ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like ammonia (NH3) or amines can be used to replace the chlorine atom.

Major Products Formed

    Oxidation: Oxidized derivatives of the hydrazone.

    Reduction: Hydrazine derivatives.

    Substitution: Substituted benzohydrazides with different functional groups.

Mechanism of Action

The mechanism of action of 2-chloro-N’-[(E)-phenylmethylidene]benzohydrazide involves its interaction with biological targets through its hydrazone moiety. The compound can form coordination complexes with metal ions, which can then interact with biological macromolecules such as proteins and DNA. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its antimicrobial and anticancer effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N’-[(E)-(2,4-dichlorophenyl)methylidene]benzohydrazide
  • 2-chloro-N’-[(E)-(3,5-dibromo-2,4-dihydroxyphenyl)methylidene]benzohydrazide

Uniqueness

2-chloro-N’-[(E)-phenylmethylidene]benzohydrazide is unique due to its specific substitution pattern and the presence of the phenylmethylidene group. This structural feature contributes to its distinct chemical reactivity and biological activity compared to other benzohydrazide derivatives .

Properties

Molecular Formula

C14H11ClN2O

Molecular Weight

258.70 g/mol

IUPAC Name

N-[(Z)-benzylideneamino]-2-chlorobenzamide

InChI

InChI=1S/C14H11ClN2O/c15-13-9-5-4-8-12(13)14(18)17-16-10-11-6-2-1-3-7-11/h1-10H,(H,17,18)/b16-10-

InChI Key

PIEWRITYFYVJPO-YBEGLDIGSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=N\NC(=O)C2=CC=CC=C2Cl

Canonical SMILES

C1=CC=C(C=C1)C=NNC(=O)C2=CC=CC=C2Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.